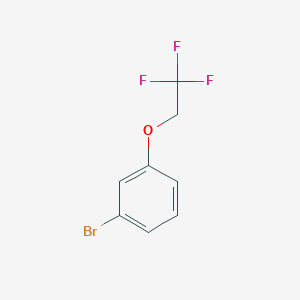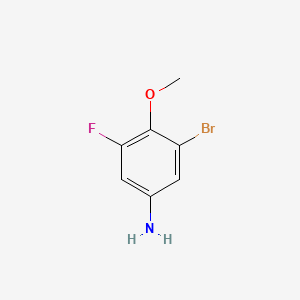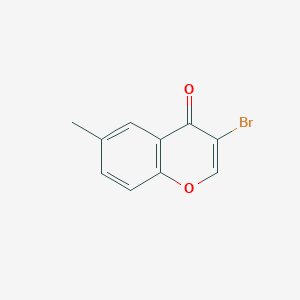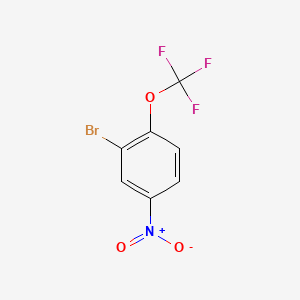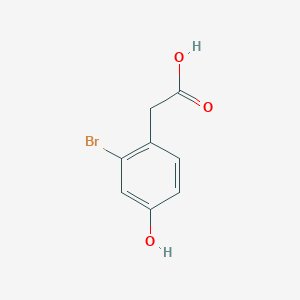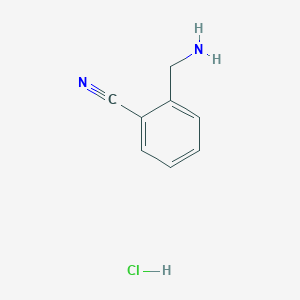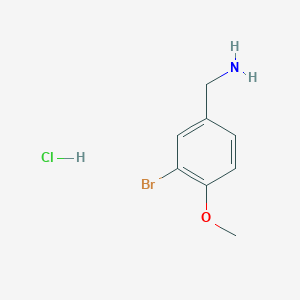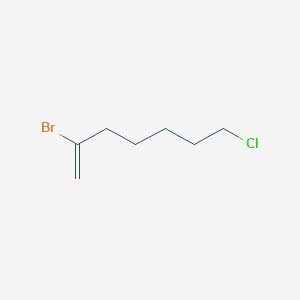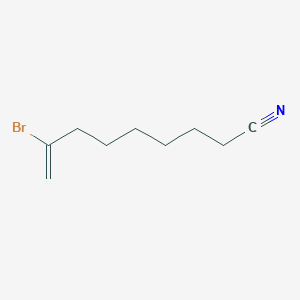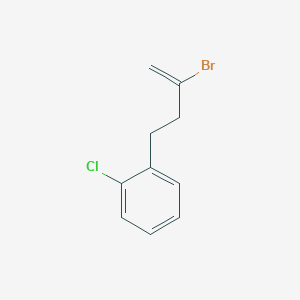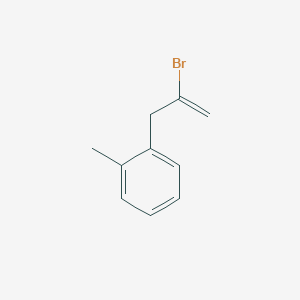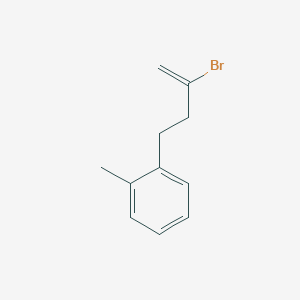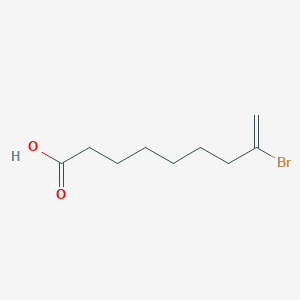
Ácido 8-bromo-8-nonenoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-8-nonenoic acid is a synthetic compound with the molecular formula C9H15BrO2 and a molar mass of 235.12 g/mol. It is a derivative of nonenoic acid and appears as a yellow oil in its physical form
Aplicaciones Científicas De Investigación
8-Bromo-8-nonenoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it valuable for studying substitution and oxidation reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving brominated substrates.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, particularly in the synthesis of polymers and resins.
Métodos De Preparación
The synthesis of 8-Bromo-8-nonenoic acid typically involves the bromination of nonenoic acid. The reaction conditions for this process include the use of bromine as a reagent and a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 8th position of the nonenoic acid molecule .
Industrial production methods for 8-Bromo-8-nonenoic acid may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often include purification steps such as column chromatography to isolate the desired product .
Análisis De Reacciones Químicas
8-Bromo-8-nonenoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in 8-Bromo-8-nonenoic acid can be substituted with other functional groups using nucleophilic reagents. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of 8-Bromo-8-nonenoic acid can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 8-azido-8-nonenoic acid, while oxidation with potassium permanganate would produce 8-oxo-8-nonenoic acid .
Mecanismo De Acción
The mechanism by which 8-Bromo-8-nonenoic acid exerts its effects involves the interaction of the bromine atom with various molecular targets. In substitution reactions, the bromine atom is replaced by nucleophiles, leading to the formation of new chemical bonds. In oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products. The specific pathways and molecular targets depend on the type of reaction and the reagents used .
Comparación Con Compuestos Similares
8-Bromo-8-nonenoic acid can be compared with other brominated nonenoic acids and related compounds. Similar compounds include:
8-Chloro-8-nonenoic acid: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity and chemical properties.
8-Iodo-8-nonenoic acid:
8-Fluoro-8-nonenoic acid: The presence of a fluorine atom imparts unique chemical properties and reactivity.
The uniqueness of 8-Bromo-8-nonenoic acid lies in its specific reactivity due to the presence of the bromine atom, which influences its behavior in chemical reactions and its applications in various fields .
Propiedades
IUPAC Name |
8-bromonon-8-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c1-8(10)6-4-2-3-5-7-9(11)12/h1-7H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJAPQIUBPADOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641254 |
Source


|
| Record name | 8-Bromonon-8-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732248-59-8 |
Source


|
| Record name | 8-Bromonon-8-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
